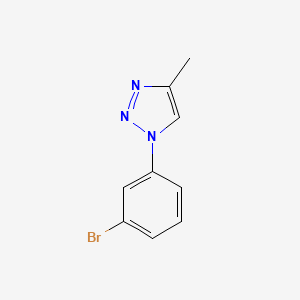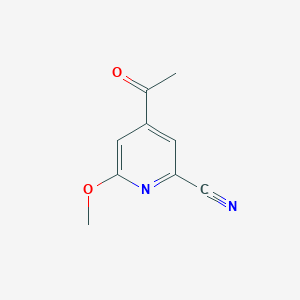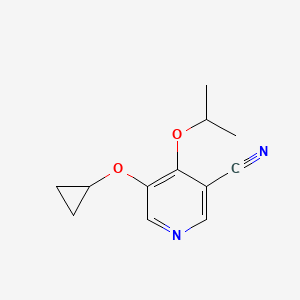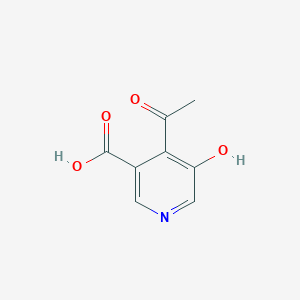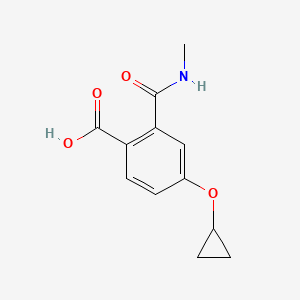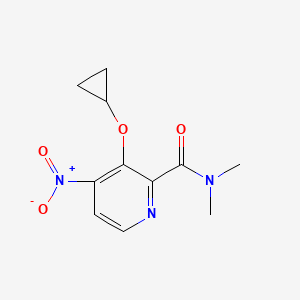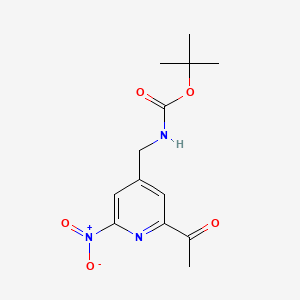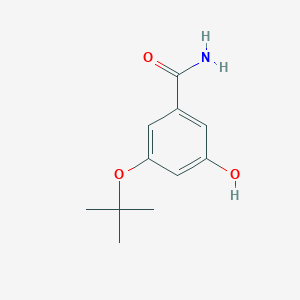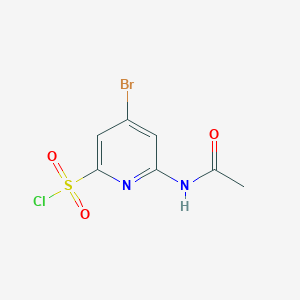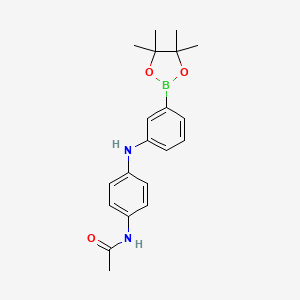
N-(4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenylamino)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenylamino)phenyl)acetamide is a complex organic compound that features a boron-containing dioxaborolane group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenylamino)phenyl)acetamide typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with acetic anhydride. The reaction is carried out under inert conditions to prevent oxidation and hydrolysis of the sensitive boron-containing group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Coupling Reactions: The boron-containing dioxaborolane group is highly reactive in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to deprotonate the boronic acid.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
N-(4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenylamino)phenyl)acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenylamino)phenyl)acetamide primarily involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner .
Comparación Con Compuestos Similares
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A precursor in the synthesis of N-(4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenylamino)phenyl)acetamide.
N-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide: Another boron-containing compound with similar reactivity in coupling reactions.
Uniqueness
This compound is unique due to its dual functionality, combining an acetamide group with a boron-containing dioxaborolane group.
Propiedades
Fórmula molecular |
C20H25BN2O3 |
|---|---|
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
N-[4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]phenyl]acetamide |
InChI |
InChI=1S/C20H25BN2O3/c1-14(24)22-16-9-11-17(12-10-16)23-18-8-6-7-15(13-18)21-25-19(2,3)20(4,5)26-21/h6-13,23H,1-5H3,(H,22,24) |
Clave InChI |
DOSGHFRHESVTGP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC3=CC=C(C=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



